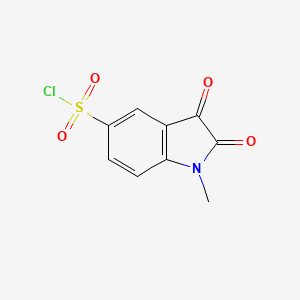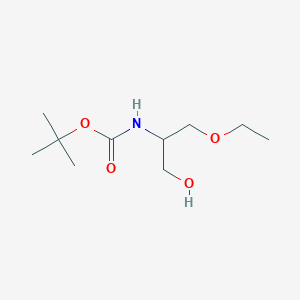
(2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, also known as 3-bromo-3-methoxybenzene prop-2-en-1-one, is a synthetic chemical compound that has been studied for its potential applications in scientific research. It is a member of the benzene family and is composed of a bromine atom, a methoxy group, and a prop-2-en-1-one group. This compound has been studied for its potential applications in a wide range of scientific fields, including organic synthesis, biochemistry, pharmacology, and toxicology.
科学的研究の応用
(2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has been studied for its potential applications in a wide range of scientific fields. It has been used as a building block in organic synthesis, as it can be used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been studied for its potential use in biochemistry and pharmacology, as it has been shown to possess antimicrobial and antifungal properties. Additionally, it has been studied for its potential use in toxicology, as it has been shown to possess antibacterial and antifungal properties.
作用機序
The exact mechanism of action of (2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the metabolism of certain compounds, such as amino acids and fatty acids. Additionally, it is believed to interact with certain proteins in the body, which may lead to the inhibition of certain biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, preliminary studies have shown that it may have potential applications in the treatment of certain diseases, such as cancer. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain conditions.
実験室実験の利点と制限
The main advantage of using (2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one in laboratory experiments is its relative ease of synthesis. Additionally, it can be used in a wide range of scientific fields, including organic synthesis, biochemistry, pharmacology, and toxicology. However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively expensive compound, and its effects on humans and other organisms have not yet been fully studied, so its safety is not yet known.
将来の方向性
The potential future directions for (2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one include further research into its biochemical and physiological effects, as well as its potential applications in the treatment of certain diseases. Additionally, further research is needed to determine the exact mechanism of action of this compound, as well as its potential toxicity. Finally, further research is needed to determine the optimal conditions for the synthesis of this compound, as well as the most effective methods for its use in laboratory experiments.
合成法
The synthesis of (2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is a multi-step process that involves the use of various organic reagents. The first step is the formation of (2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-onethoxyphenylmagnesium bromide, which is formed by reacting (2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-onethoxyphenol with magnesium bromide in an inert solvent. This intermediate compound is then reacted with ethyl prop-2-en-1-oate in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out in an inert solvent, such as dichloromethane.
特性
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c1-19-15-7-2-4-12(10-15)8-9-16(18)13-5-3-6-14(17)11-13/h2-11H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGZWEDIOIEKMI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343679.png)


![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343704.png)









![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)